

EIDD-036: A Technical Guide to its Physical, Chemical, and Neuroprotective Properties

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Compound of Interest

Compound Name: EIDD-036

Cat. No.: B15600550

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Introduction

EIDD-036, also known as EPRX-036 or progesterone 20-oxime, is a synthetic, water-soluble analogue of the neurosteroid progesterone. It is the active metabolite of the prodrug EIDD-1723 and has garnered significant interest for its potential therapeutic applications, particularly in the context of traumatic brain injury (TBI). This technical guide provides a comprehensive overview of the core physical and chemical properties of **EIDD-036**, its neuroprotective signaling pathways, and detailed experimental protocols for its synthesis and analysis.

Physical and Chemical Properties

EIDD-036 is a C20-oxime derivative of progesterone, a modification designed to improve upon the poor aqueous solubility of the parent hormone, which has historically limited its clinical utility. While specific experimental values for some properties of **EIDD-036** are not readily available in the public domain, the following tables summarize its known identifiers and physicochemical characteristics.

Identifier	Value	Citation
IUPAC Name	(8S,9S,10R,13S,14S,17S)-17-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one	[1]
Other Names	EPRX-036, Progesterone 20-oxime, P4-20-O, 20-(hydroxyimino)pregn-4-en-3-one	[1]
CAS Number	211302-60-2	[1]
Chemical Formula	C ₂₁ H ₃₁ NO ₂	[1]
SMILES	<chem>C/C(=NO)/[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C</chem>	[1]
InChI	InChI=1S/C21H31NO2/c1-13(22-24)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,16-19,24H,4-11H2,1-3H3/b22-13-/t16-,17+,18-,19-,20-,21+/m0/s1	[1]
InChI Key	WGIMTKVWTJMLDA-ODGMAUQTSA-N	[1]

Physicochemical Property	Value	Citation
Molecular Weight	329.484 g·mol ⁻¹	[1]
Appearance	Solid (inferred)	
Solubility	Poor aqueous solubility is a known issue, necessitating the development of prodrugs.[2][3][4][5] Specific quantitative data is not readily available.	[2][3][4][5]
Melting Point	Not specified in available literature.	
pKa	Not specified in available literature.	
Storage Conditions	Dry, dark, and at 0-4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).	[6]

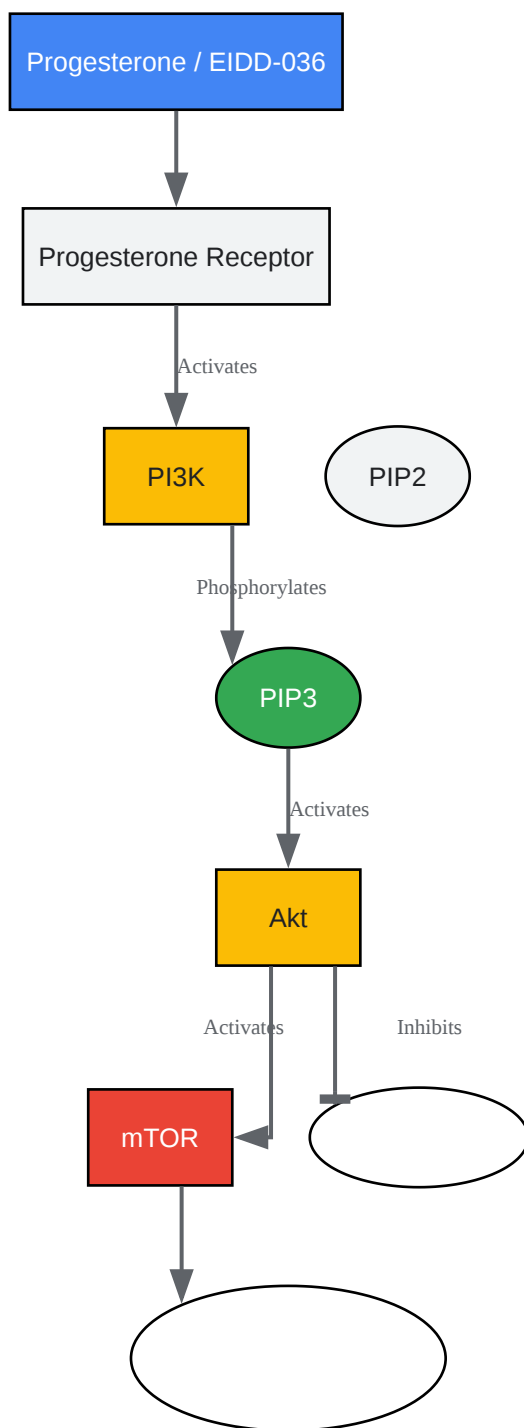
Neuroprotective Mechanism of Action

The neuroprotective effects of **EIDD-036** are believed to be mediated through mechanisms similar to its parent compound, progesterone. Progesterone exerts its effects through a variety of signaling pathways, leading to reduced inflammation, decreased cerebral edema, and inhibition of apoptosis following traumatic brain injury.

Key Signaling Pathways

The neuroprotective actions of progesterone and its analogues involve a complex interplay of genomic and non-genomic signaling pathways. Two of the most critical pathways are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.

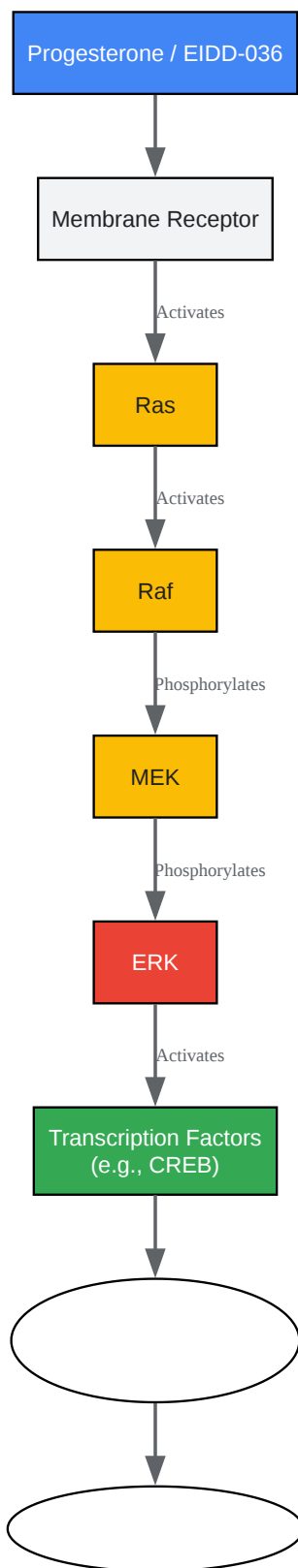
PI3K/Akt Signaling Pathway: Activation of this pathway is a major contributor to cell survival and is a key mechanism of progesterone's neuroprotective effects.

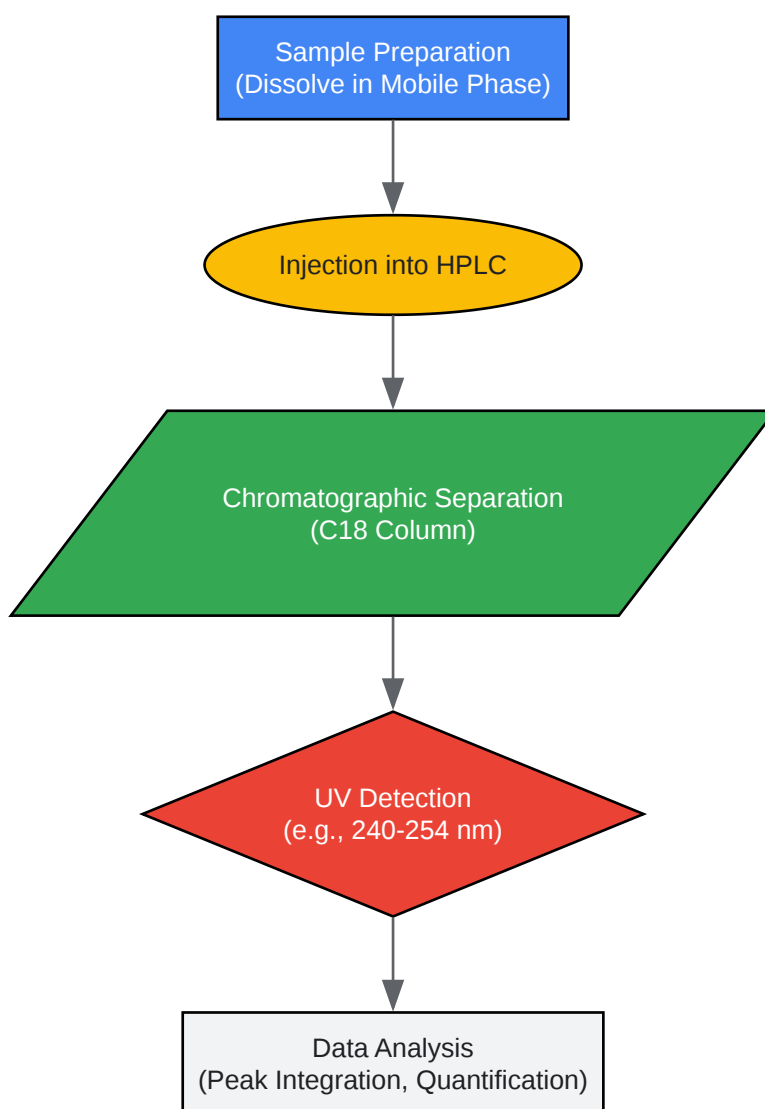
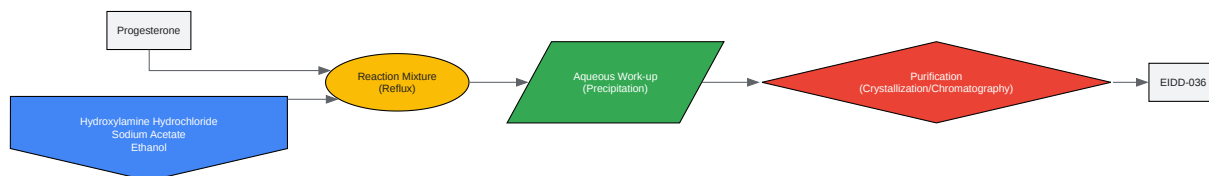


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PI3K/Akt Signaling Pathway for Neuroprotection.

MAPK/ERK Signaling Pathway: This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival. Its activation by progesterone contributes to its neuroprotective effects.





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